N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide (PBPF) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. PBPF is a piperidine derivative that belongs to the class of fluorinated benzamides.
Mechanism of Action
N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide has been shown to interact with certain ion channels in the brain, specifically the transient receptor potential vanilloid 1 (TRPV1) and the acid-sensing ion channel 1a (ASIC1a). This compound acts as an antagonist of these channels, inhibiting their function and reducing the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
The inhibition of TRPV1 and ASIC1a by this compound has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of TRPV1 by this compound has been shown to induce apoptosis and inhibit cell proliferation. In the brain, the inhibition of ASIC1a by this compound has been shown to reduce pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide in lab experiments is its high potency and selectivity towards TRPV1 and ASIC1a. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential applications in living organisms.
Future Directions
There are several future directions for the study of N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. Another potential direction is the exploration of its effects on other ion channels and its potential applications in other fields, such as drug discovery and materials science. Additionally, further in vivo studies are needed to fully understand the potential applications of this compound in living organisms.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-2,3,4,5,6-pentafluorobenzamide has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In neuroscience, this compound has been used as a tool to study the function of certain ion channels in the brain.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,3,4,5,6-pentafluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F5N2O/c20-14-13(15(21)17(23)18(24)16(14)22)19(27)25-12-6-8-26(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENAGAGDUXZDLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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